2-Amino-2-phenylbutyric acid

Vue d'ensemble

Description

2-Amino-2-phenylbutyric acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16593. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by 2-amino-2-phenylbutanoic acid are not clearly defined in the literature. It is possible that the compound influences multiple pathways, leading to a variety of downstream effects. More research is needed to elucidate these pathways and their implications .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how 2-amino-2-phenylbutanoic acid interacts with its targets and exerts its effects .

Analyse Biochimique

Biochemical Properties

2-Amino-2-phenylbutyric acid plays a significant role in various biochemical reactions. It interacts with enzymes such as amino acid oxidases and transaminases, which facilitate its conversion into other metabolites. These interactions are crucial for the compound’s involvement in metabolic pathways and cellular processes. Additionally, this compound can bind to specific proteins, influencing their structure and function .

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in amino acid metabolism and protein synthesis. The compound can modulate gene expression by acting as a precursor for other bioactive molecules, thereby impacting cellular metabolism and function . Furthermore, this compound can affect cell proliferation and differentiation, making it a valuable tool for studying cellular dynamics.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity and stability. For instance, the compound may inhibit or activate specific enzymes involved in amino acid metabolism, leading to changes in metabolic flux and gene expression . Additionally, this compound can interact with nucleic acids, influencing transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to alterations in cellular metabolism and function, highlighting the importance of monitoring its effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound can enhance metabolic activity and promote cellular function, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels. Understanding these dosage-dependent effects is crucial for optimizing the use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism and energy production. The compound interacts with enzymes such as transaminases and dehydrogenases, facilitating its conversion into other metabolites . These interactions can influence metabolic flux and the levels of various metabolites within cells, highlighting the compound’s role in maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its activity and function, as well as its interactions with other biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications

Activité Biologique

2-Amino-2-phenylbutyric acid (2-APBA) is an amino acid derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and implications in medicinal chemistry, supported by data tables and relevant case studies.

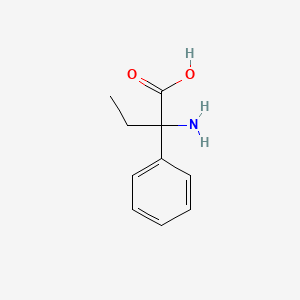

Chemical Structure and Properties

2-APBA has the molecular formula and a molecular weight of approximately 179.22 g/mol. Its structure features a phenyl group attached to the second carbon of a butyric acid chain, which is significant for its biological interactions and functionalities.

Research indicates that 2-APBA interacts with various biological systems, particularly through modulation of neurotransmitter receptors and inhibition of specific enzymes. Key areas of activity include:

- Neuroprotective Effects : 2-APBA has been shown to protect neurons from damage due to oxidative stress and excitotoxicity, potentially through modulation of glutamate receptors. This suggests therapeutic applications in neurological disorders such as Alzheimer's disease and multiple sclerosis.

- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes like urease, which can be valuable in studying enzyme functions and developing treatments for conditions such as kidney stones. Additionally, it has been investigated for its potential as an inhibitor of glutaminase, relevant in cancer therapy.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Neuroprotection | Modulation of glutamate receptors | Treatment of neurodegenerative diseases |

| Enzyme inhibition | Inhibition of urease and glutaminase | Kidney stone prevention; cancer therapy |

| Antiviral activity | Incorporation into peptides targeting viral enzymes | Development of antiviral drugs |

Case Studies

- Neuroprotective Properties : A study demonstrated that 2-APBA could significantly reduce neuronal cell death in models of oxidative stress. This was attributed to its ability to modulate calcium influx through NMDA receptors, highlighting its potential in treating conditions characterized by excitotoxicity.

- Antiviral Applications : In research focused on HIV-1 integrase inhibitors, 2-APBA was incorporated into peptide chains, resulting in modified peptides with enhanced stability and cell permeability. These findings suggest promising avenues for antiviral drug development.

- Cancer Therapy : A recent investigation into the role of 2-APBA as a glutaminase inhibitor revealed its capability to suppress tumor growth in vitro, indicating potential utility as an adjunct therapy in cancer treatment regimens.

Synthesis and Derivatives

The synthesis of 2-APBA can be achieved through various organic chemistry methods, emphasizing its versatility as a building block for more complex molecules. Derivatives of 2-APBA have been explored for enhanced therapeutic effects:

| Derivative Name | Modification | Therapeutic Potential |

|---|---|---|

| Trimebutine | Esterification and methylation | Treatment for gastrointestinal disorders |

| Phenylbutyric acid derivatives | Structural modifications | Applications in metabolic disorders |

Propriétés

IUPAC Name |

2-amino-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXUDSPYIGPGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942469 | |

| Record name | 2-Amino-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-07-3, 20318-28-9 | |

| Record name | 2-Amino-2-phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-2-Amino-2-phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020318289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5438-07-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-amino-2-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-2-PHENYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WL078BM46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the absolute configuration of (+)-2-Amino-2-phenylbutyric acid?

A1: The absolute configuration of (+)-2-Amino-2-phenylbutyric acid has been determined to be S. This was achieved through a series of chemical transformations converting (+)-2-Formamido-2-phenylbutyric acid into (–)-2-phenyl-2-p-tolylsulphonylaminobutane. The same compound was also obtained from (–)-(S)-2-amino-2-phenylbutane, confirming the S configuration. This assignment is further supported by optical rotation shift rules. [, ]

Q2: How is 2-Amino-2-phenylbutyric acid used in the synthesis of Trimebutine?

A2: this compound serves as the starting material in a novel synthesis of Trimebutine []. This method involves simultaneous esterification and methylation of the acid to yield 2-(dimethylamino)-phenylbutyrate. Subsequent reduction with sodium borohydride produces 2-(dimethylamino)-2-phenyl-butoxide. Finally, the addition of a protic acid catalyst in an organic solvent leads to the formation of Trimebutine. This streamlined approach offers advantages in terms of simplified operations, reduced production risks, improved reaction yield (up to 80%), and significant cost reduction in raw materials. []

Q3: Can circular dichroism studies provide insights into the structure of this compound derivatives?

A3: Yes, circular dichroism (CD) studies have been instrumental in understanding the conformational preferences of this compound derivatives. For instance, studies on α-hydroxy-, α-amino-, and α-acyl-amido-α-phenyl ketones (structurally related to this compound) revealed a strong correlation between the observed CD spectra in nonpolar solvents and the compounds' absolute configurations. These findings were further corroborated by conformational analyses based on infrared spectroscopic data. []

Q4: Are there any potential applications of this compound in biocatalytic processes?

A4: While not directly addressed in the provided research articles, the use of this compound in a lipase-facilitated supported liquid membrane system has been explored []. This suggests potential applications in biocatalytic processes where lipases are employed for enantioselective synthesis or resolution of chiral compounds. Further research is needed to explore the specific roles and effectiveness of this compound in such systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.